2-Phenylethenesulfonyl fluoride

Description

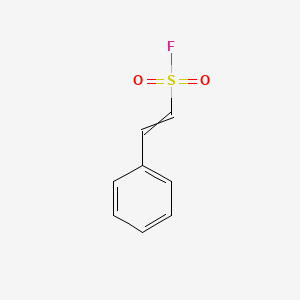

2-Phenylethenesulfonyl fluoride (CAS: N/A; structure: (E)-ArCH=CH–SO₂F) is a bifunctional electrophile featuring a sulfonyl fluoride group and a vinyl moiety. Its synthesis is efficiently achieved via the Heck-Matsuda reaction, enabling β-arylation of ethenesulfonyl fluoride (ESF) with aryl diazonium salts on a 10 mmol scale . The E-configuration of the double bond is confirmed by X-ray crystallography .

This compound serves as a versatile building block in SuFEx (Sulfur Fluoride Exchange) click chemistry, owing to the stability and selective reactivity of the sulfonyl fluoride group . Notably, it exhibits anticancer activity by inhibiting telomerase, with para-substituted derivatives showing enhanced potency (e.g., compound 15 in MDA-MB-231 cell lines) .

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCNEIUADPFQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethenesulfonyl fluoride can be synthesized through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation using fluorosulfonyl radicals has also emerged as a concise and efficient approach for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production of this compound typically involves the use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of the C-SO2F bond.

Chemical Reactions Analysis

Heck-Matsuda Arylation

This palladium-catalyzed cross-coupling reaction produces 2-phenylethenesulfonyl fluoride from ethenesulfonyl fluoride and arenediazonium tetrafluoroborates:

-

Reagents : Pd(OAc)₂, NaHCO₃, DMF, 80°C

-

Yield : 43–97% (E-isomer predominant)

-

Mechanism : Oxidative addition of diazonium salt to Pd(0), followed by migratory insertion and β-hydride elimination.

Methanedisulfonyl Fluoride Condensation

Reaction with aryl aldehydes via Knoevenagel-type condensation:

-

Reagents : CH₂(SO₂F)₂, N-methylpyrrolidine, THF, reflux

-

Example : 2-Naphthaldehyde → 2-(2-naphthyl)ethenesulfonyl fluoride .

Electrochemical Oxidation

Thiols or disulfides are oxidized to sulfonyl fluorides using KF as a fluoride source:

-

Conditions : Graphite electrodes, HCl-Et₃N, CH₃CN/H₂O, 10 mA/cm²

Michael Addition

Acts as a Michael acceptor with nucleophiles (e.g., amines, thiols):

| Reaction Partner | Product | Yield | Conditions |

|---|---|---|---|

| Butylamine | β-Aminoethane sulfonamide | 62% | CH₂Cl₂, DBU, RT |

| Water | Hydrolysis to sulfonic acid | – | Aqueous, pH 7–8 |

Nucleophilic Substitution

Reacts with amines to form sulfonamides and cyclic β-sultams:

text(E)-2-Phenylethenesulfonyl fluoride + RNH₂ → β-Aminoethane sulfonamide (e.g., 6f [10]) → Cyclic 1,2,4-thiadiazinane 1,1-dioxide (via DBU catalysis) [10]

Hydrolysis

Degrades in aqueous solutions:

Sulfonylation

Modifies serine residues in enzymes:

-

Example : Covalent inhibition of serine proteases via nucleophilic attack on the sulfonyl fluoride group.

Electrochemical Pathway

-

Step 2 : Fluoride attack to form sulfenyl/sulfinyl fluoride intermediates

Amine-Mediated Cyclization

-

Base Role : DBU deprotonates the amine, enabling intramolecular cyclization to form 1,2,4-thiadiazinane dioxides .

Stability & Handling

Scientific Research Applications

Protease Inhibition in Biochemical Research

Role in Cell Lysis and Protein Purification

PMSF is primarily used as a protease inhibitor during cell lysis, which helps prevent the degradation of proteins by endogenous proteases. It is particularly effective against serine proteases, such as trypsin and chymotrypsin, which are commonly involved in protein breakdown. The effective concentration of PMSF typically ranges from 0.1 to 1 mM, with a half-life of approximately 1 hour at pH 7.5 .

Table 1: Characteristics of PMSF

| Property | Value |

|---|---|

| Effective Concentration | 0.1 - 1 mM |

| Half-life | ~1 hour at pH 7.5 |

| Stability | Hydrolyzes in aqueous solutions; stable in DMSO at -20°C for ~6 months |

| Target Proteases | Serine proteases |

Applications in Sample Preservation

PMSF is extensively used to preserve biological samples by inactivating specific proteins post-cell lysis. This application is crucial for maintaining the integrity of samples for subsequent analyses. For instance, PMSF has been shown to stabilize proteins during purification processes, thereby minimizing degradation risks and ensuring accurate experimental outcomes .

Case Studies Highlighting PMSF Applications

Case Study 1: Research on Gastroprotective Agents

In studies investigating the gastroprotective effects of Sofalcone, PMSF was employed to inhibit proteolytic enzymes that could interfere with the assessment of anti-inflammatory properties. The use of PMSF allowed researchers to delineate the specific actions of Sofalcone without confounding results from enzyme activity .

Case Study 2: Fluoride Release Concerns

Research has indicated that PMSF can release fluoride into solution during its action as a protease inhibitor, raising concerns about potential artifacts in experiments, particularly in dental research applications. This finding suggests that while PMSF serves as an effective inhibitor, its side effects must be considered when interpreting results .

Implications for Drug Development

PMSF's ability to inhibit serine proteases has implications in drug development, particularly for therapies targeting proteolytic pathways. For example, the inhibition of specific proteases can be critical in developing treatments for diseases where these enzymes play a role, such as cancer and inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Phenylethenesulfonyl fluoride involves its ability to participate in sulfur fluoride exchange (SuFEx) reactions. This process is facilitated by the unique combination of stability and reactivity of the sulfonyl fluoride group, which can be triggered by hydrogen bonds or silicon species . The compound acts as a Michael acceptor, enabling the formation of various adducts through addition reactions .

Comparison with Similar Compounds

Example Compounds :

- Benzenesulfonyl chloride (1)

- p-Nitrobenzenesulfonyl chloride (2)

- (E)-2-Phenylethenesulfonyl chloride (3)

β-Arylethenesulfonyl Chlorides

Example Reaction: β-Arylethenesulfonyl chlorides react with secondary amines to form sulfonamides, whereas this compound undergoes Michael addition with amines (e.g., morpholine, piperazine) to yield adducts (±)-5a–e (>90% yield) .

Ethenesulfonyl Fluoride (ESF)

Key Difference : this compound has 4.5 orders of magnitude lower electrophilicity than ESF in Michael additions, attributed to the electron-donating phenyl group . This reduced reactivity allows selective modifications in bis-electrophilic systems.

| Parameter | This compound | ESF |

|---|---|---|

| Electrophilicity (Mayr’s Scale) | Moderate (log k = 4.5 lower) | High |

| Synthetic Utility | Selective bis-electrophile | Single-target reactivity |

Aliphatic Sulfonyl Fluorides

Example : 2-Phenylethanesulfonyl chloride (CAS: 4025-71-2) lacks the conjugated vinyl group, reducing its utility in click chemistry. The ethene moiety in this compound enables dual reactivity (SuFEx and Michael addition) .

Data Tables

Biological Activity

2-Phenylethenesulfonyl fluoride (PESF) is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its potential biological activities, particularly as a protease inhibitor. This article explores the biological activity of PESF, focusing on its mechanisms of action, effects on various enzymes, and relevant case studies.

This compound is structurally related to phenylmethanesulfonyl fluoride (PMSF), a well-known serine protease inhibitor. PESF irreversibly modifies the active site serine residues in serine proteases, leading to their inactivation. The general reaction can be represented as follows:

This covalent modification is crucial for the inhibition of various enzymes involved in metabolic pathways.

Biological Activity and Enzyme Inhibition

1. Protease Inhibition:

PESF has been shown to inhibit several serine proteases, including trypsin and chymotrypsin. The effective concentration range for inhibition is typically between 0.1 mM and 1 mM. PESF's half-life in aqueous solutions is relatively short, approximately 60 minutes at pH 7.5, which necessitates careful handling during experimental procedures .

2. Effects on Other Enzymes:

Research indicates that PESF may also impact thiol-dependent enzymes like HMG-CoA synthase and HMG-CoA reductase, suggesting a broader inhibitory profile beyond serine proteases. Notably, these enzymes are critical in cholesterol biosynthesis, and their inhibition can have significant physiological implications .

Case Study 1: Impact on Sterol Biosynthesis

A study investigated the effect of PESF on sterol biosynthesis by examining its inhibition of HMG-CoA reductase activity. The results demonstrated that PESF at a concentration of 1 mM significantly reduced enzyme activity, indicating its potential role in modulating lipid metabolism .

Case Study 2: Inhibition of Cytochrome P450 Enzymes

Another research effort focused on the effects of PESF on cytochrome P450 (CYP) enzymes, which are essential for drug metabolism. The study found that PESF could inhibit mammalian liver carboxylesterases, affecting the metabolism of various drugs and environmental contaminants . This highlights the compound's relevance in pharmacology and toxicology.

Data Summary

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Inhibition Type | Serine protease inhibitor |

| Effective Concentration Range | 0.1 - 1 mM |

| Half-life in Aqueous Solution | ~60 min at pH 7.5 |

| Impacted Enzymes | Trypsin, Chymotrypsin, HMG-CoA synthase, HMG-CoA reductase |

| Application | Biochemical research |

Q & A

Q. What are the optimal conditions for synthesizing 2-phenylethenesulfonyl fluoride via the Heck-Matsuda reaction?

The Heck-Matsuda reaction enables scalable synthesis (≥10 mmol) using palladium catalysis and aryl diazonium salts. Key conditions include:

- Substrate scope tolerance for electron-donating/withdrawing groups (e.g., nitro, carboxylic acid substituents) on diazonium salts.

- Selective C(sp²)–N bond cleavage without affecting C(sp²)–Br bonds in brominated substrates.

- Reaction fidelity confirmed by X-ray crystallography for stereochemical validation (e.g., E-configuration of product 3e) .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

- NMR Spectroscopy : To confirm vinyl sulfonyl fluoride structure and substituent effects.

- X-ray Crystallography : For unambiguous determination of stereochemistry (e.g., E-configuration in β-arylethenesulfonyl fluorides).

- Mass Spectrometry : To verify molecular weight and purity (>95%) .

Q. What are common research applications of this compound in chemical biology?

- SuFEx Click Chemistry : As a bis-electrophile for sequential modifications (e.g., Michael addition followed by sulfur-fluoride exchange).

- Biochemical Probes : Functionalization with alkyne tags (e.g., via 1-propargyl piperazine) for target identification in pull-down assays.

- Medicinal Chemistry : Building block for synthesizing sulfonamide derivatives (e.g., piperazine-linked acetamides) .

Advanced Questions

Q. How does the reactivity of this compound with amines differ from sulfonyl chlorides?

Unlike sulfonyl chlorides, which undergo substitution, this compound preferentially undergoes Michael addition with secondary amines (e.g., piperazine, morpholine). This selectivity is attributed to the electron-withdrawing sulfonyl fluoride group enhancing olefin electrophilicity. Kinetic studies under controlled conditions (e.g., varying temperature, nucleophile concentration) are recommended to validate reactivity trends .

Q. How can researchers design experiments to exploit the bifunctionality of β-arylethenesulfonyl fluorides?

- Stepwise Functionalization : First, perform Michael addition under mild conditions (e.g., room temperature, aprotic solvents), then utilize SuFEx chemistry for sulfur-centered modifications.

- Orthogonal Reactivity Screening : Test diverse nucleophiles (e.g., thiols, azides) to map reactivity hierarchies.

- Computational Modeling : Predict regioselectivity using DFT calculations to guide experimental design .

Q. What protocols ensure stability and reproducibility in handling this compound?

- Storage : Anhydrous conditions (e.g., desiccators) at –20°C to prevent hydrolysis.

- Handling : Use inert atmospheres (argon/glovebox) for moisture-sensitive reactions.

- Analytical Consistency : Follow subsampling guidelines (e.g., incremental material homogenization) to minimize preparation errors .

Q. How should researchers resolve contradictions in reported reactivity data for sulfonyl fluorides?

- Controlled Comparative Studies : Parallel experiments with sulfonyl chlorides/fluorides under identical conditions.

- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR, HPLC) to identify rate-determining steps.

- Meta-Analysis : Cross-reference studies with variance analysis (e.g., ANOVA for adsorbent efficiency in fluoride systems) to isolate experimental variables .

Q. What experimental strategies optimize substituent effects in β-arylethenesulfonyl fluoride synthesis?

- Substituent Screening : Test ortho-, meta-, and para-substituted diazonium salts to assess steric/electronic influences.

- Catalyst Tuning : Evaluate palladium ligand systems (e.g., phosphine vs. N-heterocyclic carbenes) for improved yields.

- Scale-Up Validation : Reproduce small-scale reactions at 10 mmol+ to confirm robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.